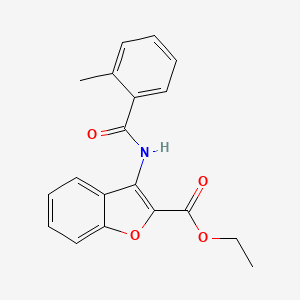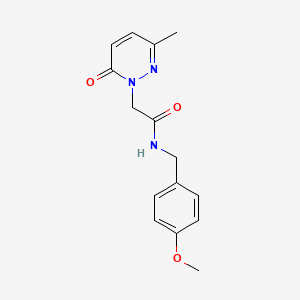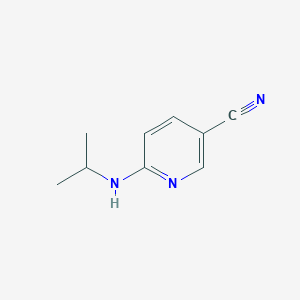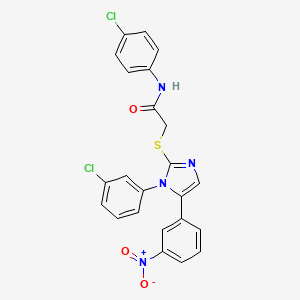![molecular formula C25H21ClN4O3 B2431307 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-98-9](/img/no-structure.png)
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21ClN4O3 and its molecular weight is 460.92. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis
Research in the area of synthesis and structural analysis focuses on the development of novel compounds and understanding their molecular geometries through various techniques. For example, the study by Şahin et al. (2011) details the synthesis and crystal structures of compounds with related structural features, highlighting the use of density functional theory (DFT) for molecular geometry optimization and the analysis of molecular electrostatic potential maps and frontier molecular orbitals. This approach is fundamental in the design and synthesis of new chemical entities with potential application in various fields such as pharmaceuticals, agrochemicals, and materials science (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Antimicrobial and Anticancer Activity
The exploration of biological activities is a significant application of novel chemical compounds. Studies often investigate the antimicrobial and anticancer properties of these compounds. For instance, the research by Bektaş et al. (2007) focuses on the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities, demonstrating the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Another study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesizes novel pyrazole derivatives and evaluates their in vitro antimicrobial and anticancer activities, highlighting the compounds' efficacy compared to standard drugs. This research underscores the potential of structurally novel pyrazoles in the development of new anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies represent another crucial application area, aiding in the prediction and rationalization of the interaction between novel compounds and biological targets. These studies help in understanding the mode of action and potential therapeutic applications of new compounds. For example, the work by Thomas et al. (2019) utilizes theoretical calculations to evaluate the electronic structure and physico-chemical properties of pyrazole derivatives, suggesting their suitability as photosensitizers in photovoltaic systems and highlighting their potential anticancer activity through docking studies (Thomas et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system followed by the addition of the 2-(4-ethoxyphenyl) and 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl) groups.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-amino-5-methylphenol", "3-chlorobenzaldehyde", "ethyl 4-bromobenzoate", "2-(4-ethoxyphenyl)hydrazinecarboxamide", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorophenyl)-5-methyloxazole", "a. 3-chlorobenzaldehyde is reacted with 2-amino-5-methylphenol in methanol to form 2-(3-chlorophenyl)-5-methyl-1,3-oxazole.", "b. The oxazole is then treated with sodium hydride and methyl iodide in DMF to form 2-(3-chlorophenyl)-5-methyloxazole.", "Step 2: Synthesis of ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate", "a. Ethyl 4-bromobenzoate is reacted with the oxazole from step 1b in the presence of potassium carbonate in DMF to form ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate.", "Step 3: Synthesis of 2-(4-ethoxyphenyl)hydrazinecarboxamide", "a. 2-(4-ethoxyphenyl)hydrazinecarboxamide is synthesized by reacting 2-(4-ethoxyphenyl)hydrazine with acetic anhydride and triethylamine in dichloromethane.", "Step 4: Synthesis of 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate is reacted with 2-(4-ethoxyphenyl)hydrazinecarboxamide in the presence of potassium carbonate in DMF to form 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
Número CAS |
1359483-98-9 |
Fórmula molecular |
C25H21ClN4O3 |
Peso molecular |
460.92 |
Nombre IUPAC |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-20-9-7-17(8-10-20)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)33-24(27-22)18-5-4-6-19(26)13-18/h4-14H,3,15H2,1-2H3 |
Clave InChI |
QHIFOIHYLVUJFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)
![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2431228.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2431234.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)


![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)
